molecular formula C18H26N4O3 B1162874 N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Cat. No.: B1162874
M. Wt: 346.4 g/mol
InChI Key: FKWGAWHIQBKZHO-UHFFFAOYSA-N
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Description

AB-PINACA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from AB-PINACA. This compound is structurally based on an indazole core and is known for its presence in illegal herbal products. It is detectable in both serum and urine, making it significant for forensic and research applications .

Scientific Research Applications

AB-PINACA N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. Its detection in biological samples helps in identifying the intake of synthetic cannabinoids. The compound is also used in mass spectrometry for analytical purposes .

Mechanism of Action

The mechanism of action for AB-PINACA N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2. The metabolite mimics the effects of natural cannabinoids by binding to these receptors, leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

Uniqueness: AB-PINACA N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 4-position of the pentyl chain, which distinguishes it from other synthetic cannabinoids. This specific modification allows for its distinct detection in forensic applications .

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids, which have garnered attention due to their complex pharmacological profiles and potential therapeutic applications.

Synthetic cannabinoids like this compound primarily exert their effects through the activation of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.

Pharmacological Profile

Research indicates that this compound exhibits high affinity for cannabinoid receptors, leading to significant psychoactive effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol). The pharmacological profile includes:

  • Agonistic Activity : Strong activation of CB1 and CB2 receptors.
  • Metabolic Stability : Studies show that the compound undergoes extensive metabolism in the liver, resulting in various metabolites with altered biological activity .

Metabolism and Biotransformation

The metabolic pathways for this compound involve phase I and phase II reactions. Key findings from recent studies include:

Metabolic Pathway Description
HydroxylationMajor metabolic route leading to hydroxylated metabolites, which may retain activity .
N-dealkylationBreakdown of the alkyl side chains, affecting potency and receptor binding .
GlucuronidationConjugation with glucuronic acid for excretion .

Case Studies and Research Findings

Recent studies have highlighted the biological activity and safety profile of synthetic cannabinoids, including this compound. Notable findings include:

  • Metabolic Stability Assessment : A study evaluated the metabolic stability of several synthetic cannabinoids, including this compound. The results indicated that while the compound is metabolically stable, it produces multiple metabolites that could be pharmacologically active .
  • Comparative Analysis with Other Cannabinoids : Research comparing this compound with others like AB-PINACA showed similar metabolic pathways but varying affinities for cannabinoid receptors. This highlights the nuanced differences in biological activity among synthetic cannabinoids .
  • Clinical Implications : Some studies suggest potential therapeutic applications in pain management and neuroprotection due to its interaction with the endocannabinoid system. However, further clinical trials are necessary to establish safety and efficacy .

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25)

InChI Key

FKWGAWHIQBKZHO-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O

Synonyms

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 2
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 3
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
Reactant of Route 6
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

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